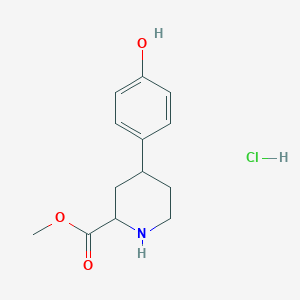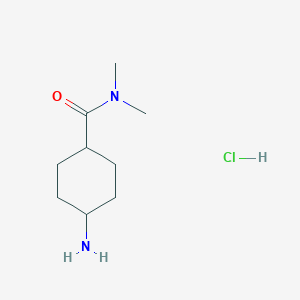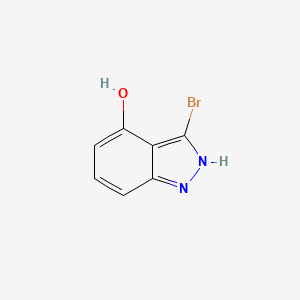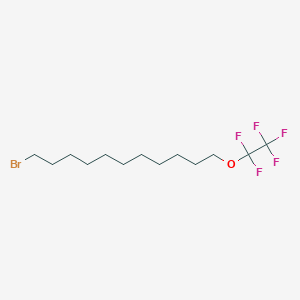
4-(bromomethyl)-1H-pyrazole
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Catalytic Activity in Cross-Coupling Reactions
4-(bromomethyl)-1H-pyrazole has been utilized in synthesizing bulky bis(pyrazolyl)palladium complexes, which act as pre-catalysts in Suzuki–Miyaura cross-coupling reactions. These reactions are crucial in creating biphenyl compounds, with various substituents on the pyrazole ring fine-tuning the electrophilic and steric properties of the metal complexes (Ocansey et al., 2018).
Structural and Tautomerism Studies
Research has also focused on the structure and tautomerism of 4-bromo substituted 1H-pyrazoles. Studies using multinuclear magnetic resonance spectroscopy and X-ray crystallography have explored the tautomerism in solid state and in solution of these compounds, revealing insights into their molecular behaviors and properties (Trofimenko et al., 2007).
Synthesis of Organic Intermediates
The compound has been employed in synthesizing organic intermediates like 4H-Pyran-4-one derivatives. These intermediates have notable biological properties and are valuable in the development of fungicides, herbicides, and treatments for hypersensitivity conditions (Shahrisa et al., 2000).
Development of Ligands and Complexes
It's also used in creating ligands and complexes for various applications. For example, reaction of 4-bromomethyl-1H-pyrazole with different compounds yields new ligands that have been used to develop complexes with palladium and platinum. These complexes have potential applications in various chemical processes (Tovee et al., 2010).
Use in Fluorescence Immunoassay
In the field of biochemistry, this compound has been used to prepare bifunctional chelate intermediates for time-resolved fluorescence immunoassays. These intermediates are crucial for improving the sensitivity and specificity of immunoassays, which are essential tools in diagnostic medicine and biological research (Pang Li-hua, 2009).
Pharmaceutical Research
The compound has also been instrumental in synthesizing various pyrazole derivatives, which show potential for pharmaceutical applications. Some derivatives have exhibited significant anticancer activities against a range of human cancer cell lines, marking them as promising candidates for drug development (Srour et al., 2018).
Eigenschaften
IUPAC Name |
4-(bromomethyl)-1H-pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2/c5-1-4-2-6-7-3-4/h2-3H,1H2,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJBLQAEVUCPOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


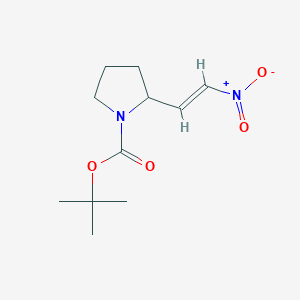
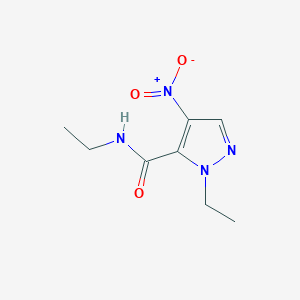

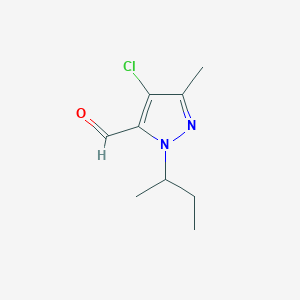

methane](/img/structure/B3225148.png)
![methyl 4-amino-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B3225151.png)

